molecular formula C15H13N3O3S2 B2547372 Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate CAS No. 681167-97-5

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2547372
CAS No.: 681167-97-5
M. Wt: 347.41
InChI Key: NUNOLNJUKAUADU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with a benzo[d]thiazole carboxamide group and an ethyl acetate moiety. Its structure combines two pharmacologically relevant heterocycles: the thiazole ring, known for its role in medicinal chemistry (e.g., antimicrobial and anticancer agents), and the benzo[d]thiazole scaffold, which contributes to π-π stacking interactions and enhanced binding affinity in biological systems . The ethyl ester group improves solubility and serves as a synthetic handle for further derivatization.

Properties

IUPAC Name

ethyl 2-[2-(1,3-benzothiazole-6-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-2-21-13(19)6-10-7-22-15(17-10)18-14(20)9-3-4-11-12(5-9)23-8-16-11/h3-5,7-8H,2,6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOLNJUKAUADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of substituted arylaldehyde with 2-amino-6-halo/4-methyl-benzo[d]thiazole and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water, utilizing microwave irradiation . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate exhibits significant biological activities, particularly in cancer treatment:

  • Anti-Cancer Properties : The compound has shown promising results in inhibiting tumor cell proliferation and migration. It interacts with heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival mechanisms . Studies on various cancer cell lines, including A431 and A549, demonstrated its ability to modulate inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
  • Anti-Inflammatory Effects : this compound has been linked to the modulation of inflammatory pathways, indicating its potential use in treating inflammatory diseases .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • In Vitro Studies : In vitro experiments have demonstrated that this compound significantly inhibits the growth of MCF-7 breast cancer cells, showcasing its potential as an Hsp90 inhibitor .
  • Molecular Docking Studies : Molecular docking studies have elucidated the binding interactions between this compound and target proteins involved in cancer pathways, further supporting its role as a therapeutic agent .
  • Screening for Anti-Mycobacterial Agents : Although primarily studied for anti-cancer properties, derivatives of similar structures have been screened for anti-mycobacterial activity, indicating broader applications in infectious disease management .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is distinguished from analogs by its benzo[d]thiazole carboxamide substituent. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (ESI-MS) Yield (%)
Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate Thiazole Benzo[d]thiazole carboxamide, ethyl ester Amide, ester ~375 (estimated) N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole Ureido-phenyl, piperazine, trifluoromethyl Urea, piperazine, ester 548.2 [M+H]+ 93.4
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Thiazole Ureido-phenyl, piperazine, chloro Urea, piperazine, ester 514.2 [M+H]+ 89.1

Key Observations :

  • Substituent Impact : The target compound’s benzo[d]thiazole carboxamide group introduces a rigid, planar aromatic system, contrasting with the flexible ureido-phenyl and piperazine groups in analogs like 10d and 10f . This rigidity may enhance target binding but reduce solubility compared to piperazine-containing derivatives .
  • The target compound’s amide group offers hydrogen-bonding capability, which could enhance specificity .

Biological Activity

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a benzo[d]thiazole moiety, contributing to its unique reactivity and biological interactions. Its molecular formula is C₁₄H₁₃N₃O₂S₂, indicating the presence of multiple functional groups that enhance its pharmacological properties.

Biological Activity Overview

Research has indicated that this compound exhibits notable anticancer and anti-inflammatory activities. The compound's interactions with specific biological targets suggest its potential as a therapeutic agent in cancer treatment.

Anticancer Activity

  • Inhibition of Tumor Cell Proliferation : Studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (human lung carcinoma). For instance, it was found to reduce cell viability and induce apoptosis at specific concentrations (1, 2, and 4 μM), demonstrating its potential as an effective anticancer drug .
  • Mechanism of Action : The compound appears to exert its anticancer effects by interacting with heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival. By inhibiting Hsp90, this compound disrupts key signaling pathways involved in cell proliferation and survival, including the AKT and ERK pathways .
  • Case Studies : In vitro studies have demonstrated that this compound can decrease levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are often elevated in cancerous conditions .

Summary of Biological Activities

Activity Effect Cell Lines Tested
AnticancerInhibition of proliferation and induction of apoptosisA431, A549
Anti-inflammatoryDecrease in IL-6 and TNF-α levelsVarious

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Multi-step Reactions : Starting from readily available precursors, the synthesis involves reactions such as the condensation of thiazole derivatives with ethyl acetoacetate.
  • Industrial Production : Larger-scale production may utilize continuous flow reactors to enhance consistency and efficiency .

Research Findings on Related Compounds

Numerous studies on benzothiazole derivatives have provided insights into structure-activity relationships (SAR). For example:

  • Compounds with modifications at the thiazole or benzothiazole moieties often exhibit enhanced biological activity.
  • The presence of electron-donating groups on aromatic rings has been shown to increase anticancer potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of benzo[d]thiazole-6-carboxylic acid derivatives with thiazol-4-ylacetate precursors. For example, intermediates like ethyl 2-(2-aminothiazol-4-yl)acetate can be prepared via refluxing thiourea derivatives with ethyl bromoacetate under basic conditions . Characterization relies on NMR (e.g., 1^1H and 13^{13}C), mass spectrometry (MS), and elemental analysis to confirm structural integrity and purity .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to study electronic structure, including HOMO-LUMO gaps and charge distribution. The inclusion of exact exchange terms improves accuracy for thermochemical properties . Basis sets like 6-31G(d) or cc-pVTZ are recommended for geometry optimization and vibrational analysis .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) assesses purity, while NMR spectroscopy resolves stereochemical features. For example, 1^1H NMR can distinguish between E/Z isomers of imidamido groups . Mass spectrometry (e.g., ESI-MS) validates molecular weight, and X-ray crystallography (using SHELX software) resolves crystal packing and bond angles .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing thiazole-containing compounds like this one?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Use palladium or copper catalysts for coupling reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve cyclization efficiency .
  • Workup strategies : Ether extraction or sodium sulfate drying minimizes byproduct contamination .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity?

  • Methodological Answer : Substituents like chlorine or fluorine on the phenyl ring enhance lipophilicity and target binding. For example, 2-chloro-6-fluorophenyl groups improve antimicrobial activity by increasing membrane permeability . Comparative studies with analogs lacking these groups (e.g., unsubstituted benzamide derivatives) show reduced potency .

Q. How can contradictions in biological activity data between in vitro and computational studies be resolved?

  • Methodological Answer : Cross-validation strategies include:

  • Dose-response assays : Test multiple concentrations to rule out false positives/negatives.
  • Molecular dynamics simulations : Assess binding stability over time (e.g., with GROMACS).
  • Metabolic stability tests : Check for rapid degradation in physiological conditions, which may explain discrepancies .

Q. What strategies improve the stability of thiazole derivatives under physiological conditions?

  • Methodological Answer : Stability enhancement methods:

  • Protective groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines.
  • Formulation : Encapsulate in liposomes to prevent hydrolysis.
  • Degradation studies : Monitor aerobic oxidation pathways (e.g., spontaneous hydroxylation of thiazole rings) via LC-MS .

Q. How does the benzo[d]thiazole moiety influence pharmacological activity compared to other heterocycles?

  • Methodological Answer : Benzo[d]thiazole’s planar structure facilitates intercalation with DNA or enzyme active sites. Compared to isoxazole or pyridine analogs, it shows higher affinity for kinases (e.g., EGFR) due to sulfur’s electronegativity and π-π stacking . Replacements with non-aromatic rings (e.g., piperazine) reduce activity by >50% in anticancer assays .

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